molecular formula C20H21NO3 B2830701 (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one CAS No. 464907-66-2

(2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B2830701
CAS No.: 464907-66-2
M. Wt: 323.392
InChI Key: BWHUJYPETUYKLW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one is an organic compound known for its unique structure, which includes a morpholine ring, a phenylmethoxy group, and a propenone moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylmethoxybenzaldehyde and morpholine.

    Condensation Reaction: The key step involves a condensation reaction between 4-phenylmethoxybenzaldehyde and morpholine in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Dehydration: The intermediate product undergoes dehydration to yield the final this compound compound. This step may require the use of a dehydrating agent, such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

(2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • (E)-1-morpholin-4-yl-3-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-1-morpholin-4-yl-3-(4-ethoxyphenyl)prop-2-en-1-one
  • (E)-1-morpholin-4-yl-3-(4-butoxyphenyl)prop-2-en-1-one

Comparison: Compared to similar compounds, (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one is unique due to the presence of the phenylmethoxy group, which may impart distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(21-12-14-23-15-13-21)11-8-17-6-9-19(10-7-17)24-16-18-4-2-1-3-5-18/h1-11H,12-16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUJYPETUYKLW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.